molecular formula C20H25N5O3 B2551602 9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 842975-83-1

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Katalognummer B2551602
CAS-Nummer: 842975-83-1
Molekulargewicht: 383.452
InChI-Schlüssel: PTKCYVRSIPKYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a structurally complex molecule that appears to be related to a class of compounds that have been studied for their potential as therapeutic agents. The papers provided discuss various compounds with similar purine and pyrimidine structures, which are important in the field of medicinal chemistry due to their resemblance to nucleotide bases and their potential to interact with biological targets such as receptors and enzymes.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simpler molecules and building up to the more complex structures. For example, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives is described, which involves the design and synthesis of a series of compounds leading to a potent non-peptide LHRH antagonist . Similarly, the synthesis of imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor molecules . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of a decahydroacridin-1,8-dione derivative reveals diverse conformations of the rings within the molecule, including boat and half-chair conformations . The purine-pyrimidine complex also shows planar base-pairing configurations similar to those found in DNA, which are stabilized by hydrogen bonds . These findings suggest that the compound of interest may also exhibit a complex three-dimensional structure with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their molecular structure. The presence of functional groups like ureido and alkyl or phenyl substituents can lead to various chemical reactions. For example, the methoxyureido group in the LHRH antagonist forms an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . The hydrogen bonding interactions in the purine-pyrimidine complex also have biological implications . These insights into the chemical behavior of similar compounds can inform the analysis of the target compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic data provide insights into the solid-state properties, such as the unit cell dimensions and space group, which can affect the compound's solubility and stability . The intramolecular hydrogen bonding observed in some compounds can also influence their lipophilicity and pharmacokinetic properties . Understanding these properties is essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Derivative Exploration

  • A comprehensive approach to synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones has been developed, showcasing the versatility of purine derivatives in chemical synthesis. This methodology emphasizes the potential of such compounds in creating diverse molecular structures for further application in medicinal chemistry and material science (Šimo et al., 1995).

Biological Activity and Medicinal Chemistry

  • Novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized, demonstrating their potential in addressing metabolic diseases through their hypoglycemic and hypolipidemic activities. This research underscores the significance of purine derivatives in developing new therapeutic agents (Kim et al., 2004).
  • The creation of a novel alcohol-soluble n-type conjugated polyelectrolyte highlights the application of purine derivatives in electronic devices, particularly as an electron transport layer in inverted polymer solar cells. This illustrates the role of purine derivatives in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Structural and Chemical Properties Analysis

  • The study of crystal structures of purine derivatives, such as the analysis of 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, provides insights into the conformational diversity and potential intermolecular interactions of these compounds. This is crucial for understanding their reactivity and designing compounds with desired properties (Wang et al., 2011).

Wirkmechanismus

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrimidine derivatives have been found to have antimicrobial and antifungal activities . Others have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

Zukünftige Richtungen

The future research directions in the field of pyrimidine derivatives are vast. They include the development of novel synthetic methods, the design of new pyrimidine-based drugs with improved efficacy and safety profiles, and the exploration of new biological activities of these compounds .

Eigenschaften

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKCYVRSIPKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.